2-Methyl-4H-3,1-benzothiazin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
62838-26-0 |
|---|---|
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-methyl-3,1-benzothiazin-4-one |
InChI |
InChI=1S/C9H7NOS/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3 |
InChI Key |
DZOODRYONJBWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)S1 |
Origin of Product |
United States |
Synthetic Methodologies for 4h 3,1 Benzothiazin 4 Ones and Their Analogues
Classical and Contemporary Synthetic Routes to the 4H-3,1-Benzothiazin-4-one Core
The construction of the 4H-3,1-benzothiazin-4-one ring system is predominantly achieved through cyclization reactions that form the key thiazine (B8601807) ring fused to a benzene (B151609) nucleus. The choice of starting materials and reaction conditions dictates the feasibility and outcome of these synthetic routes.
Condensation Reactions Utilizing Thiosalicylic Acid and Aromatic Amines
A prevalent and versatile method for the synthesis of 2,3-disubstituted-4H-3,1-benzothiazin-4-ones involves the use of thiosalicylic acid as a key building block. This approach typically proceeds through the formation of a Schiff base, which then undergoes cyclization with thiosalicylic acid.
The general strategy involves the initial condensation of an aromatic amine with an aromatic or aliphatic aldehyde or ketone to form a Schiff base (an imine). easpublisher.comnih.gov This intermediate is then reacted with thiosalicylic acid to yield the desired 4H-3,1-benzothiazin-4-one. The reaction is believed to proceed via a nucleophilic attack of the thiol group of thiosalicylic acid on the imine carbon, followed by an intramolecular cyclization and dehydration. easpublisher.com
This transformation can be carried out in a stepwise manner, where the Schiff base is first isolated and then reacted with thiosalicylic acid, or as a one-pot, three-component reaction. easpublisher.comnih.gov The one-pot approach is often favored for its efficiency and procedural simplicity. In this setup, an amine, an aldehyde, and thiosalicylic acid are reacted together in a suitable solvent, such as toluene, under reflux conditions. nih.gov
A variety of aromatic amines and aldehydes have been successfully employed in this reaction, leading to a diverse range of 2,3-disubstituted 4H-3,1-benzothiazin-4-ones. The reaction conditions are generally mild, and the products are often obtained in good to excellent yields.
| Amine | Aldehyde | Product | Yield (%) | Reference |
| 4-Nitroaniline | Furan-2-carbaldehyde | 2-(Furan-2-yl)-3-(4-nitrophenyl)-2,3-dihydro-4H-3,1-benzothiazin-4-one | - | easpublisher.com |
| 4-Nitroaniline | Acetophenone | 2-Methyl-2,3-bis(4-nitrophenyl)-2,3-dihydro-4H-3,1-benzothiazin-4-one | - | easpublisher.com |
| 4-(2-Aminoethyl)morpholine | 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-3,1-benzothiazin-4-one | 88 | nih.gov |
| 4-(2-Aminoethyl)morpholine | 4-Nitrobenzaldehyde | 3-(2-Morpholinoethyl)-2-(4-nitrophenyl)-2,3-dihydro-4H-3,1-benzothiazin-4-one | 79 | nih.gov |
| 1-(2-Aminoethyl)piperidine | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-4H-3,1-benzothiazin-4-one | 93 | nih.gov |
Routes Involving α-Aminothiophenols
An alternative and significant pathway to benzothiazine derivatives utilizes 2-aminothiophenol (B119425) (α-aminothiophenol) as the starting material. This compound contains both the nucleophilic amino and thiol groups required for the construction of the thiazine ring.
The reaction of 2-aminothiophenol with various ketonic compounds, particularly β-dicarbonyl compounds such as acetylacetone (B45752) and ethyl acetoacetate (B1235776), provides a direct route to 1,4-benzothiazine derivatives. easpublisher.com For instance, the reaction between 2-aminobenzenethiol and ethyl acetoacetate has been studied under various conditions to afford 2,3-disubstituted-4H-1,4-benzothiazines. researchgate.net The reaction of 2-aminothiophenol with ketones can lead to the formation of an imine intermediate which subsequently cyclizes. mdpi.com
Detailed studies on the reaction of 2-aminothiophenol with β-ketoesters and β-dicarbonyl compounds have shown that the reaction can be performed neatly, and with microwave heating, high yields can be achieved with short reaction times and simple work-up procedures. researchgate.net
| 2-Aminothiophenol Derivative | Ketonic Compound | Product | Yield (%) | Reference |
| 2-Aminobenzenethiol | Ethyl acetoacetate | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | 85-96 | researchgate.net |
| 5-Chloro-2-aminobenzenethiol | Ethyl acetoacetate | Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate | - | researchgate.net |
The reaction of 2-aminothiophenol with α-halocarbonyl compounds is another established method for the synthesis of benzothiazine derivatives. easpublisher.com This reaction proceeds via an initial S-alkylation of the thiophenol by the α-halocarbonyl compound, followed by an intramolecular condensation between the amino group and the carbonyl group to form the thiazine ring. This approach offers a regioselective method for the synthesis of these heterocyclic systems.
Strategies Initiating from Anthranilic Acid Derivatives
While the previous methods start with sulfur-containing precursors, it is also possible to construct the 4H-3,1-benzothiazin-4-one skeleton starting from anthranilic acid and its derivatives. researchgate.netbohrium.com This approach involves the introduction of the sulfur atom during the synthetic sequence.
One such strategy involves the conversion of anthranilic acid into a 2-thioureidobenzoic acid derivative. These intermediates can then be cyclized to form the 2-amino-4H-3,1-benzothiazin-4-one ring system. researchgate.net For example, methyl 2-thioureidobenzoates can be cyclized under different conditions to afford the corresponding benzothiazinones. researchgate.net
Another route starting from anthranilic acid involves its reaction with carbon disulfide in the presence of a base to form 2H-3,1-benzothiazine-2,4(1H)-dithiones, which are closely related structures. bohrium.com Furthermore, 2-alkylthio-4H-3,1-benzothiazin-4-ones have been prepared from anthranilic acid in a two-step process. researchgate.net While the synthesis of the oxygen analog, 2-methyl-4H-3,1-benzoxazin-4-one, from anthranilic acid and acetic anhydride (B1165640) is a well-established reaction, the direct synthesis of 2-methyl-4H-3,1-benzothiazin-4-one from a correspondingly sulfur-containing anthranilic acid derivative follows a similar conceptual pathway. researchgate.netchemicalbook.com
Reactions with Carbon Disulfide and Alkyl Halides for Dithiocarbamate Intermediates
A facile synthesis of 2H-3,1-benzothiazine-2,4(1H)-dithiones, also known as trithioisatoic anhydrides, can be accomplished at room temperature. bohrium.com This method involves the reaction of anthranilic acids with carbon disulfide in 1,4-dioxane, using triethylamine (B128534) as a base. bohrium.com
Two-Step Routes for 2-Alkylthio-4H-3,1-benzothiazin-4-ones
A two-step methodology has been developed for the synthesis of 2-Alkylthio-4H-3,1-benzothiazin-4-ones starting from anthranilic acid. researchgate.net This approach provides a reliable route to these important intermediates. researchgate.net Further reaction of the 2-alkylthio derivatives with various amines can lead to the formation of 2-amino-substituted 1,3-benzothiazin-4-ones. google.com The alkylating agent, such as methyl iodide, is typically used in a molar ratio of 1-10, with a preferred range of 2-5, relative to the starting 2-halogenobenzamide derivative. google.com Dimethyl sulfoxide (B87167) (DMSO) is a commonly employed solvent for this reaction. google.com
Preparation of 2-sec-Amino-4H-3,1-benzothiazin-4-ones from Thioureidobenzoates and Thioureidobenzamides
The synthesis of 2-sec-Amino-4H-3,1-benzothiazin-4-ones has been investigated from several starting materials. researchgate.net These target compounds can be prepared from methyl 2-thioureidobenzoates, 2-thioureidobenzoic acids, and 2-thioureidobenzamides under varying reaction conditions. researchgate.net Both 2-amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones can undergo ring-cleavage reactions to yield the corresponding thioureas. researchgate.netresearchgate.net
Synthesis from Benzoyl Thiocarbamates
A robust, two-step method for synthesizing 2-amino-substituted benzothiazinones has been established, starting from benzoyl thiocarbamates. researchgate.net These thiocarbamate precursors are themselves prepared in a one-pot procedure from benzoyl chlorides. researchgate.net This pathway is notable for its application in the synthesis of clinical candidates for tuberculosis treatment, such as BTZ-043 and Macozinone. researchgate.netresearchgate.net
Intramolecular Cyclization Approaches to the Benzo[e]researchgate.netresearchgate.netthiazin-4-one Scaffold
Intramolecular cyclization represents another key strategy for the construction of benzothiazine-containing ring systems.
Site-Selective Cyclization of 2-Methylthiobenzamides
A site-selective intramolecular cyclization of 2-methylthiobenzamides has been developed to produce 2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-ones. nih.gov This process, promoted by a combination of silver(I) oxide (Ag₂O) and Selectfluor, proceeds via functionalization of the α-C(sp³)–H bond of the methyl group, affording the desired products in good yields. nih.gov
Ring Closure of 2-Benzoylaminothiobenzamide
In a strongly acidic medium, 2-benzoylaminothiobenzamide undergoes cyclization through its sulfur atom to yield 2-phenylbenzo[d] researchgate.netnih.govthiazin-4-one. mdpi.com This reaction pathway is favored in acidic conditions where the thioamide's sulfur atom acts as a more potent nucleophile than the protonated nitrogen atom. mdpi.com The ring closure can be conducted in anhydrous phosphoric acid, followed by hydrolysis to isolate the product. mdpi.com
Intermolecular Strategies for Benzo[e]tandfonline.combeilstein-journals.orgthiazin-4-one Formation
Intermolecular approaches for the synthesis of the 4H-3,1-benzothiazin-4-one core typically involve the reaction of two or more components to build the heterocyclic ring system. These methods offer flexibility in accessing a variety of substituted derivatives.
A notable intermolecular strategy involves the acylation of imines with 2-mercaptobenzoic acid derivatives. This approach, while not as extensively documented as others for the specific synthesis of this compound, provides a conceptual framework for the formation of the benzothiazine ring. The general principle involves the reaction between a suitable thiosalicylic acid derivative and an imine. The nitrogen of the imine acts as a nucleophile, attacking the carbonyl group of the acid, followed by an intramolecular cyclization via the thiol group to form the thiazinone ring. The specific substituents on the imine and the mercaptobenzoic acid would determine the final substitution pattern of the resulting benzothiazinone.
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.org This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. organic-chemistry.org For the synthesis of substituted benzothiazin-4-ones, MCRs provide a convergent and efficient route.
A three-component reaction involving an aryldiazonium salt, a sulfur dioxide surrogate, and an alkyl bromide can be used to form aryl alkyl thioethers, which could be precursors to benzothiazinone structures. organic-chemistry.org Additionally, a TfOH-catalyzed three-component reaction of an aldehyde, ketone, and nitrile to form β-acylamino ketones highlights the versatility of MCRs in creating key intermediates for heterocyclic synthesis. organic-chemistry.org
Phosphine-mediated reactions have been utilized for the formation of C-N and C-S bonds in the synthesis of N,S-heterocycles. beilstein-journals.org For instance, a P(NMe2)3-mediated C–N/C–S bond formation reaction of 2-aminobenzyl alcohol with isothiocyanates under aerobic conditions has been reported for the synthesis of 4H-3,1-benzothiazines. beilstein-journals.org Although this specific example leads to a different substitution pattern, it illustrates the utility of phosphines in facilitating the key bond-forming steps required for the construction of the benzothiazine ring system.
More recently, phosphine-free methods have been developed. An EDC-HCl-mediated heterocyclization of isothiocyanates and bis-nucleophiles provides an effective process for the synthesis of 1,3-thiazinone derivatives, including 4H-3,1-benzothiazin-4-ones, in excellent yields at room temperature. tandfonline.comtandfonline.comingentaconnect.com This method avoids the use of hazardous phosphine (B1218219) reagents. tandfonline.comtandfonline.com
Advanced Synthetic Methodologies and Process Optimization
To address the growing need for environmentally friendly and efficient synthetic processes, advanced methodologies such as microwave-assisted synthesis and ultrasound irradiation have been applied to the synthesis of benzothiazinones.
Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions. orientjchem.orgtsijournals.com Several microwave-assisted methods for the synthesis of 1,4-benzothiazine derivatives have been reported. tsijournals.com
For example, a rapid and efficient one-step synthesis of (4H)-1,4-benzothiazine derivatives involves the cyclization of o-aminothiophenol with 1,3-diketones or β-ketoesters in DMSO under microwave irradiation. orientjchem.org Another approach describes the condensation of 2-aminobenzenethiol and diketones using basic alumina (B75360) as a solid support under microwave conditions, resulting in high yields. tsijournals.com The synthesis of 2-amino-4H-chromene derivatives, structurally related to benzothiazinones, has also been achieved via a microwave-assisted three-component reaction using a magnetic catalyst under solvent-free conditions, highlighting the green chemistry potential of this technique. ajgreenchem.com
The synthesis of 2-methyl-quinazoline-4(3H)-one derivatives, which are structurally analogous to the target compound, has been successfully carried out under microwave irradiation in solvent-free conditions, suggesting the feasibility of applying this method to the synthesis of this compound. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate | Refluxing in solvent |
This table provides a general comparison and specific results may vary based on the reaction.
Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance reaction rates and yields. nih.gov This method often allows for reactions to be carried out at room temperature, reducing energy consumption. sciforum.net
The synthesis of 2,4-substituted 1,5-benzothiazepine (B1259763) derivatives has been successfully achieved using ultrasound irradiation, demonstrating the applicability of this technique to related heterocyclic systems. sciforum.net The benefits of this method include shorter reaction times, milder conditions, and often simpler work-up procedures. nih.govsciforum.net The synthesis of hydrazine (B178648) carboxamides, which can serve as precursors for various heterocycles, has also been significantly accelerated using ultrasonic irradiation in an environmentally friendly water-glycerol solvent system. nih.gov While a specific protocol for the ultrasound-assisted synthesis of this compound is not detailed in the provided context, the successful application of this technique to similar structures suggests its potential for the efficient and environmentally benign production of this compound.
Table 2: Research Findings on Advanced Synthetic Methodologies
| Methodology | Key Findings |
|---|---|
| Microwave-Assisted Synthesis | Significant reduction in reaction time; Improved yields; Potential for solvent-free conditions. orientjchem.orgtsijournals.comajgreenchem.com |
Development of Recyclable Heterogeneous Catalysts
The pursuit of sustainable chemical processes has driven the development of recyclable catalysts for the synthesis of benzothiazine derivatives. A notable advancement in this area is the use of a magnetic ionic organocatalyst, specifically camphor (B46023) sulfonic acid immobilized on 3-aminopropyltriethoxysilane-modified magnetic nanoparticles. researchgate.net This heterogeneous catalyst has proven effective in a one-pot, multicomponent synthesis of 2,3-disubstituted-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives.
The reaction proceeds via a three-component condensation of 2-mercaptobenzoic acids, various aldehydes, and amines. researchgate.net Utilizing polyethylene (B3416737) glycol (PEG-200) as a green solvent, this method provides good to excellent yields of the desired benzothiazinone products. A key advantage of this magnetic organocatalyst is its operational simplicity and reusability. The catalyst can be easily recovered from the reaction mixture using an external magnetic field and has been shown to be reusable for at least five consecutive reaction cycles without a significant loss of its catalytic efficacy. researchgate.net
| Catalyst | Reactants | Solvent | Key Feature | Reusability |
|---|---|---|---|---|
| Magnetic Camphor Sulfonic Acid | 2-Mercaptobenzoic Acid, Aldehydes, Amines | PEG-200 | Heterogeneous, Magnetic Recovery | At least 5 cycles |
Enantioselective Synthesis of 1,3-Benzothiazine Derivatives
Achieving stereocontrol in the synthesis of 1,3-benzothiazines is crucial for their application in medicinal chemistry. A significant breakthrough has been the development of an organocatalytic, enantioselective method to produce enantioenriched rawdatalibrary.netnih.gov-benzothiazine derivatives. rawdatalibrary.netnih.govacs.org This strategy employs a chiral bifunctional organocatalyst under mild reaction conditions. acs.org
The methodology is based on a cascade reaction that begins with a highly chemoselective 1,2-addition of a thiol to a 2-isothiocyanatochalcone, forming a thioamide intermediate. acs.org This is followed by an enantioselective intramolecular thia-Michael addition, catalyzed by a cinchona-derived squaramide catalyst, to construct the final rawdatalibrary.netnih.gov-benzothiazine scaffold. rawdatalibrary.netnih.govacs.org This process creates a chiral carbon-sulfur bond with high efficiency. acs.org
The protocol demonstrates broad substrate adaptability, affording the desired products in good to excellent yields (up to 99%) and with high levels of enantioselectivity (up to 98% ee). rawdatalibrary.netnih.gov The versatility of this approach has been further showcased by extending it to diphenylphosphine (B32561) oxide as the nucleophile, thereby providing access to enantioenriched organophosphorus-substituted rawdatalibrary.netnih.gov-benzothiazines. rawdatalibrary.netnih.govacs.org The viability of this protocol has been confirmed through scale-up reactions and further synthetic transformations. rawdatalibrary.netresearchgate.net
| Catalyst | Reaction Type | Key Substrates | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|
| Cinchona-derived squaramide | Thia-Michael addition cascade | Thiols, 2-Isothiocyanatochalcones | Good to Excellent | Up to 98% |
| Cinchona-derived squaramide | Thia-Michael addition cascade | Diphenylphosphine oxide, 2-Isothiocyanatochalcones | Good to Excellent | High |
Chemical Reactivity and Transformations of 4h 3,1 Benzothiazin 4 One Systems
Ring Cleavage Reactions
The structural integrity of the benzothiazinone ring can be compromised under specific conditions, leading to cleavage and the formation of acyclic derivatives. These reactions are pivotal for both understanding the compound's stability and for its synthetic manipulation.
A notable transformation of the 4H-3,1-benzothiazin-4-one system is its ring-opening to form thiourea (B124793) derivatives. researchgate.net This reaction effectively reverses the common cyclization method used to synthesize the parent heterocycle. For instance, both 2-sec-amino-4H-3,1-benzothiazin-4-ones and 2-alkylthio-4H-3,1-benzothiazin-4-ones have been shown to undergo ring cleavage to yield their corresponding methyl 2-thioureidobenzoates and 2-thioureidobenzamides. researchgate.net This conversion underscores the dynamic equilibrium that can exist between the cyclic benzothiazinone and its open-chain thiourea precursor, depending on the reaction conditions. researchgate.net
Table 1: Ring Cleavage of 4H-3,1-Benzothiazin-4-one Derivatives
| Starting Material | Product | Description | Reference |
|---|---|---|---|
| 2-sec-Amino-4H-3,1-benzothiazin-4-ones | Methyl 2-thioureidobenzoates | Ring cleavage reaction | researchgate.net |
Studies on the hydrolysis of 4H-3,1-benzothiazin-4-ones indicate they are intrinsically more stable than their oxygen-containing analogs, 4H-3,1-benzoxazin-4-ones. researchgate.net Detailed kinetic analysis of the closely related 2-methyl-3,1-benzoxazin-4-one reveals that its hydrolysis follows a specific rate law: k = (31.6 ± 0.5)aH+ + (56.2 ± 0.9)[OH–] in dilute buffers at 25°C and an ionic strength of 0.1M. researchgate.net This hydrolysis occurs via nucleophilic attack at both the C-2 and C-4 positions of the benzoxazinone (B8607429) ring. researchgate.net Under basic conditions, the Hammett ρ value for the hydrolysis of substituted 2-phenyl-3,1-benzoxazin-4-ones is +0.71, which is consistent with cleavage at the C-4 position. researchgate.net Given the greater resonance stabilization of the benzothiazinone ring, its rate of alkaline hydrolysis is significantly lower than that of the corresponding benzoxazinone. researchgate.net
Nucleophilic Reactivity
The electrophilic centers within the 4H-3,1-benzothiazin-4-one structure, primarily the C-4 carbonyl carbon, are susceptible to attack by a variety of nucleophiles. These reactions can lead to ring-opening, substitution, or more complex transformations.
The reactivity of the 4H-3,1-benzothiazin-4-one system towards nucleophiles is well-illustrated by studies on its oxygen analog, 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.net This compound readily reacts with carbon nucleophiles, such as active methylene (B1212753) compounds, under basic conditions to yield 4-hydroxy-quinolin-2-ones through a C-acylation and subsequent cyclization sequence. researchgate.net With oxygen nucleophiles like various alcohols, the benzoxazinone undergoes reaction to form the corresponding N-acetyl-anthranilates. researchgate.net Similarly, 2-(4-methoxyphenyl)-4H-3,1-benzothiazin-4-one reacts with nitrogen nucleophiles, specifically those with a primary amino group, to produce a variety of 2-substituted and 2,4-disubstituted 4(3H)quinazolinones. researchgate.net
Table 2: Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-one (Analog) with Nucleophiles
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
|---|---|---|---|
| Carbon Nucleophile | Active Methylene Compounds | 4-Hydroxy-quinolin-2-ones | researchgate.net |
The mechanism of action for potent antitubercular nitroaromatic benzothiazinones does not involve a direct nucleophilic attack on the electron-deficient aromatic ring. nih.govresearchgate.net An alternative pathway involving a von-Richter-like mechanism, which would entail nucleophilic substitution at the 7-position of the benzothiazinone ring, has been investigated and disproven. nih.govrsc.org Experiments using a 7-chloro-nitro-benzothiazinone derivative showed that this position is not subject to nucleophilic attack in the proposed mechanism. nih.govresearchgate.net Instead, the accepted mechanism involves the enzymatic reduction of the nitro group to a highly reactive nitroso intermediate. researchgate.net This electrophilic nitroso species is then covalently trapped by a nucleophilic cysteine residue (Cys387) within the active site of the target enzyme, DprE1. nih.govresearchgate.net This process is a mechanism-based suicide inhibition, where the compound is activated by the target enzyme itself. researchgate.net A separate biotransformation pathway observed in vivo involves the formation of a hydride-Meisenheimer complex, which results from a nucleophilic attack of a hydride ion on the electron-poor aromatic ring. researchgate.net
Interconversion Studies
The 4H-3,1-benzothiazin-4-one scaffold can be chemically transformed into other heterocyclic systems, demonstrating its utility as a synthetic intermediate. These interconversions often proceed through nucleophilic attack followed by ring-opening and subsequent re-cyclization.
A significant interconversion is the transformation of 4H-3,1-benzothiazin-4-ones into 4(3H)-quinazolinones. The reaction of 2-(4-methoxyphenyl)-4H-3,1-benzothiazin-4-one with nucleophiles containing a primary amino group leads to the formation of various substituted quinazolinones. researchgate.net This transformation involves the initial nucleophilic attack at the C-4 carbonyl, ring opening, and then intramolecular cyclization involving the attacking amine and the original C-2 position of the benzothiazinone ring.
Furthermore, by analogy with its oxygen counterpart, 2-methyl-4H-3,1-benzoxazin-4-one, it is plausible that the sulfur-containing ring can be converted to 4-hydroxy-quinolin-2-ones upon reaction with active methylene compounds. researchgate.net This reaction provides a pathway from the benzothiazinone scaffold to the quinolinone system. researchgate.net
Table 3: Interconversion Reactions of 4H-3,1-Benzothiazin-4-ones and Analogs
| Starting Material | Reagent | Product | Description | Reference |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-4H-3,1-benzothiazin-4-one | Primary Amines | 2,4-Disubstituted 4(3H)-quinazolinones | Ring transformation | researchgate.net |
Transformation Between 2-Amino and 2-Alkylthio Analogues
The interconversion between 2-amino-4H-3,1-benzothiazin-4-ones and 2-alkylthio-4H-3,1-benzothiazin-4-ones represents a valuable synthetic strategy for diversifying this class of compounds. researchgate.netresearchgate.net Research has established synthetic routes to access both analogues and has explored their subsequent reactions. researchgate.netresearchgate.net
A plausible and established route to 2-alkylthio-4H-3,1-benzothiazin-4-ones involves the alkylation of the corresponding 2-thioxo-2,3-dihydro-4H-3,1-benzothiazin-4-one. This precursor can be synthesized from anthranilic acid and carbon disulfide. The thione is then treated with an alkylating agent, such as an alkyl halide, in the presence of a base to yield the S-alkylated product.
While direct conversion of a 2-amino group to a 2-alkylthio group is less commonly documented for this specific ring system, a potential pathway could involve a two-step sequence. First, the 2-amino group could be converted to a 2-thioxo group. This transformation can sometimes be achieved by reaction with a thiocarbonylating agent. Subsequently, the resulting 2-thioxo derivative can be alkylated as described above to furnish the desired 2-alkylthio-4H-3,1-benzothiazin-4-one.
Conversely, the transformation of a 2-alkylthio group into a 2-amino group can be accomplished through nucleophilic substitution. The 2-alkylthio group can act as a leaving group when treated with an appropriate amine under suitable reaction conditions, which may include elevated temperatures or the use of a catalyst. This displacement reaction provides a direct route to various 2-amino-substituted benzothiazinones.
The table below summarizes the key transformations involved in the interconversion of these analogues.
| Starting Material | Reagents and Conditions | Product |
| 2-Thioxo-2,3-dihydro-4H-3,1-benzothiazin-4-one | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | 2-Alkylthio-4H-3,1-benzothiazin-4-one |
| 2-Alkylthio-4H-3,1-benzothiazin-4-one | Amine (R'-NH₂) | 2-(Alkylamino)-4H-3,1-benzothiazin-4-one |
Functional Group Interconversions and Derivatization on the Benzothiazinone Nucleus
The derivatization of the 4H-3,1-benzothiazin-4-one nucleus can be achieved through various functional group interconversions, both on the heterocyclic ring and the fused benzene (B151609) ring. ekb.eg These modifications are crucial for structure-activity relationship studies in drug discovery.
The primary site for functionalization on the pre-formed benzothiazinone ring is the C2 position. As discussed, the 2-amino and 2-alkylthio groups are key functionalities that can be introduced and interconverted. Further derivatization of the 2-amino group is also possible. For instance, acylation of the 2-amino group can lead to the corresponding 2-acylamino derivatives, which have shown biological activity. researchgate.net
Functionalization of the benzene portion of the 2-methyl-4H-3,1-benzothiazin-4-one nucleus is typically achieved by starting with an appropriately substituted anthranilic acid. This approach allows for the introduction of a wide variety of substituents at positions 5, 6, 7, and 8 of the final benzothiazinone ring system. Common substituents that can be incorporated include halogens, nitro groups, alkyl groups, and alkoxy groups.
Direct electrophilic substitution on the benzene ring of a pre-formed this compound is also a possibility, though less commonly reported. The heterocyclic ring, containing both electron-donating (sulfur) and electron-withdrawing (amide) functionalities, will influence the regioselectivity of such reactions. The sulfur atom would be expected to direct incoming electrophiles to the ortho and para positions (positions 6 and 8), while the deactivating nature of the amide might render the ring less reactive towards electrophilic attack compared to benzene itself.
The following table provides examples of derivatization on the benzothiazinone nucleus.
| Position of Derivatization | Type of Reaction | Example of Reagents | Resulting Functional Group |
| C2 | Nucleophilic Substitution | Amines, Thiols | Amino, Thioether |
| C2-Amino | Acylation | Acid chlorides, Anhydrides | Amide |
| Benzene Ring (Positions 5, 6, 7, 8) | Synthesis from Substituted Precursors | Substituted Anthranilic Acids | Halogen, Nitro, Alkyl, Alkoxy, etc. |
| Benzene Ring (Positions 5, 6, 7, 8) | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogen |
The synthesis and characterization of various substituted 1,3-benzothiazin-4-ones have been reported, particularly in the context of their potential as antitubercular agents. easpublisher.comnih.gov These studies provide spectroscopic data for complex derivatives, but the substituents present would significantly alter the spectra compared to the simple 2-methyl derivative. For instance, the spectral data for compounds like 2-(furan-2-yl)-3-(4-nitrophenyl)-2H-benzo[e] easpublisher.comnih.govthiazin-4(3H)-one or halogenated 2-(piperazin-1-yl)-1,3-benzothiazin-4-ones are documented, but this information cannot be directly and accurately extrapolated to the requested compound. easpublisher.comnih.gov
Similarly, detailed spectroscopic analyses are available for dihydro-1,3-benzothiazin-4-ones and other isomers like 1,4-benzothiazines and 2,1-benzothiazines, but these compounds differ fundamentally in their core structure from this compound. nih.govnih.govnih.govrsc.org
Due to the absence of specific experimental data for this compound in the available literature, a detailed and scientifically accurate article on its structural elucidation and spectroscopic characterization as per the requested outline cannot be generated at this time. Creating such content would require speculation and would not meet the standards of factual accuracy. Further experimental research and publication on the synthesis and characterization of this specific compound are needed to provide the necessary data.
Structural Elucidation and Spectroscopic Characterization
Solid-State Structural Determination
A thorough search of scientific databases reveals that single crystal X-ray diffraction data for 2-Methyl-4H-3,1-benzothiazin-4-one is not currently available in the public domain. Consequently, a detailed analysis of its crystal structure, including parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided at this time.
To illustrate the type of data that would be obtained from such an analysis, the following table presents hypothetical crystallographic data. It is important to emphasize that this table is for illustrative purposes only and does not represent experimental data for this compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₉H₇NOS |
| Formula Weight | 177.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not available |
Computational and Theoretical Investigations of 4h 3,1 Benzothiazin 4 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of organic molecules.
Geometry Optimization using Density Functional Theory (DFT)
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of the benzothiazine class, DFT methods are frequently employed to achieve this. For instance, calculations on related benzothiazine systems have been performed using the B3LYP hybrid functional combined with basis sets like LANL2DZ, which includes corrections for dispersion forces. nih.gov The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most likely structure.
The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For example, in a study on 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives, DFT calculations were used to compare theoretical and experimental structural properties. researchgate.net Similarly, for a derivative of 1,2-benzothiazine, DFT-based geometry optimization was conducted using the B3LYP functional. nih.gov
The conformation of the heterocyclic ring is a key feature. In a related compound, 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the heterocyclic ring was found to adopt a half-boat conformation. nih.gov For other benzothiazine derivatives, the thiazine (B8601807) ring has been observed in conformations ranging from intermediate between twist-boat and chair to a half-chair. nih.govscienceopen.com A puckering analysis can also be performed to quantify the shape of the ring system. iucr.orgresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for Benzothiazine Derivatives from Computational Studies
| Parameter | Compound/Method | Value |
| Dihedral Angle (Benzene-Thiazine) | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate | 17.02 (9)° scienceopen.com |
| Dihedral Angle (Sulfonyl-Benzene) | 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | 89.81 (6)° nih.gov |
| S-N Bond Length | 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | 1.6429 (13) Å nih.gov |
| S-C Bond Length | 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | 1.7514 (17) Å nih.gov |
This table presents a selection of geometrical parameters for related benzothiazine compounds as determined by computational methods. The specific values for 2-Methyl-4H-3,1-benzothiazin-4-one would require a dedicated computational study.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. This is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a common practice in structural elucidation. rsc.orgnsf.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. nih.gov The accuracy of these predictions can be high, often rivaling experimental uncertainty, especially when appropriate functionals and basis sets are chosen. rsc.orgnih.gov For instance, studies have shown that functionals like B97D and TPSSTPSS can provide accurate NMR chemical shift predictions. nih.gov
UV-Vis Wavelengths: Theoretical methods can also predict the electronic absorption spectra of molecules, which correspond to UV-Vis spectroscopy measurements. These calculations involve determining the energy difference between the ground electronic state and various excited states. The calculated excitation energies and oscillator strengths provide information about the position and intensity of absorption bands. For example, in a study of a benzothiazine derivative, both HF and DFT calculations were used to predict the maximum absorption wavelengths. scispace.com Theoretical calculations can also be used in conjunction with experimental UV-Vis spectrometry to determine properties like dissociation constants. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. youtube.comlibretexts.org
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. malayajournal.orgirjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krdschrodinger.com
The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for nucleophilic and electrophilic attack. malayajournal.org For instance, in a study on a substituted imidazole, the HOMO and LUMO plots were used to identify the electron donor and acceptor regions of the molecule. malayajournal.org
Table 2: Frontier Molecular Orbital Energies and Related Parameters from a Theoretical Study of a Benzothiazine Derivative
| Parameter | Value |
| HOMO Energy | -5.2822 eV malayajournal.org |
| LUMO Energy | -1.2716 eV |
| HOMO-LUMO Energy Gap | 4.0106 eV malayajournal.org |
This table shows example values for a related compound. The specific values for this compound would need to be determined through specific calculations.
Theoretical Elucidation of Molecular Energy Values and Thermochemical Properties
Quantum chemical calculations can provide a detailed picture of the energetic landscape of a molecule. This includes the total electronic energy, zero-point vibrational energy, and various thermochemical properties like enthalpy and Gibbs free energy. These values are crucial for understanding the stability of different isomers and for predicting the thermodynamics of chemical reactions.
The calculations are typically performed at a specific temperature and pressure, allowing for a direct comparison with experimental thermochemical data. By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a reaction can be assessed. For example, DFT calculations have been used to investigate the fluxional processes in organometallic complexes by determining the activation energies for different rearrangements. nsf.gov
Molecular Modeling and Simulations
Beyond the properties of an isolated molecule, computational methods can also be used to simulate its interactions with other molecules, which is particularly important in the context of biological activity.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. rdd.edu.iq This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov
The process involves placing the ligand in various positions and orientations within the binding site of the receptor and calculating the binding affinity for each pose. rdd.edu.iq The results of a docking study can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com
For example, in a study of novel benzothiazole (B30560) and benzo nih.govresearchgate.netoxazin-3(4H)-one derivatives, molecular docking was used to investigate their interactions with the active site of the acetylcholinesterase enzyme. nih.gov Similarly, docking studies on 1,3-benzoxazin-4-one derivatives were performed to predict their binding to bacterial proteins. rdd.edu.iq These studies can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of more potent analogs.
Investigation of Electronic Properties
The reactivity of this compound is governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are employed to identify electron-deficient centers within the molecule that are susceptible to nucleophilic attack. This is critical for understanding its reaction mechanisms and potential interactions with biological nucleophiles.
DFT calculations can determine various reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the ability of a molecule to accept an electron, and its location often highlights the most electrophilic, or electron-deficient, regions. A lower LUMO energy indicates a greater propensity to accept electrons. The HOMO-LUMO energy gap is also a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
In a theoretical study on a related 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine, analysis of charge density identified specific carbon atoms (C7, C9, and C18) as the most likely sites for reaction due to their maximum charge density, indicating they are electron-deficient centers. scispace.com Such analyses provide a map of the molecule's reactivity, guiding further synthetic modifications or mechanistic studies.
For derivatives of the closely related 1,4-benzothiazine-3-one, DFT studies at the B3LYP/6-311G** level of theory have been used to calculate a suite of electronic properties. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and stability.
| Reactivity Descriptor | Definition | Significance for Nucleophilic Attack | Reference |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons. | nih.gov |
| LUMO (Lowest Unoccupied Molecular Orbital) | The first empty molecular orbital. | Indicates the ability to accept electrons; its location points to electrophilic sites. | nih.gov |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity. | nih.gov |
| Chemical Potential (μ) | The negative of electronegativity. | Describes the escaping tendency of electrons from an equilibrium system. | nih.gov |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Harder molecules have larger HOMO-LUMO gaps. | nih.gov |
The investigation of nonlinear optical (NLO) properties of organic molecules like this compound is a burgeoning field, driven by their potential applications in optoelectronics and photonics. nih.gov Theoretical calculations, primarily using DFT, are essential for predicting and understanding the NLO behavior of these compounds before undertaking complex and costly synthesis and experimental measurements.
NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser, leading to a nonlinear response. The key parameters that quantify this response are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. Large hyperpolarizability values are indicative of a strong NLO response, which is a desirable characteristic for materials used in optical devices. nih.gov
Theoretical studies on other nitrogen- and sulfur-containing heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have demonstrated the effectiveness of DFT calculations (e.g., using the M06/6-311G(d,p) functional) in predicting NLO properties. nih.govresearchgate.net These studies have shown that the introduction of specific substituent groups can significantly enhance NLO behavior. For example, a 1,2,4-triazole derivative featuring both a bromo-phenyl and a nitro-phenyl group exhibited a notably high first hyperpolarizability (β) value, suggesting its potential for NLO applications. nih.govresearchgate.net The presence of electron-donating and electron-withdrawing groups within a π-conjugated system often leads to enhanced intramolecular charge transfer, which is a key factor for a large NLO response.
Similarly, investigations into pyrimidine (B1678525) derivatives have highlighted their potential as NLO materials due to their π-deficient and electron-withdrawing nature. nih.gov Computational methods can model the NLO response in both gaseous and crystalline phases, showing that intermolecular interactions in a crystal can significantly enhance the NLO properties. nih.gov These findings provide a theoretical framework for designing novel 4H-3,1-benzothiazin-4-one derivatives with optimized NLO characteristics for advanced technological applications.
| NLO Property | Symbol | Description | Significance | Reference |
|---|---|---|---|---|
| Linear Polarizability | α | Measures the linear response of the electron cloud to an electric field. | A fundamental property influencing higher-order responses. | nih.gov |
| First Hyperpolarizability | β | Describes the second-order nonlinear optical response. | A large value is crucial for second-harmonic generation and other second-order NLO applications. | nih.govresearchgate.net |
| Second Hyperpolarizability | γ | Describes the third-order nonlinear optical response. | Important for applications like third-harmonic generation and optical switching. | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of 4h 3,1 Benzothiazin 4 One Derivatives
Design Principles for Modulating Biological Activity within the Benzothiazinone Framework
The design of novel 4H-3,1-benzothiazin-4-one derivatives with enhanced biological activity is guided by several key principles. A primary strategy involves the strategic introduction of various substituents at positions 2, and 5 through 8 of the benzothiazinone core. researchgate.netbohrium.com The aim is to modulate the electronic and steric properties of the molecule to achieve optimal interaction with its biological target.
For instance, in the development of antitubercular agents, modifications at the C-2 position of the benzothiazinone ring have been a major focus. researchgate.netrsc.org The design strategy often involves incorporating different nitrogen-containing heterocycles to explore new chemical space and improve potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. researchgate.netrsc.org Furthermore, computational docking studies are often employed to predict how these modifications will affect the binding of the compound to its target enzyme, such as DprE1 in the case of antitubercular benzothiazinones. nih.govresearchgate.net
Impact of Substituents on Bioactivity Profile
The bioactivity of 4H-3,1-benzothiazin-4-one derivatives is highly dependent on the substituents attached to the heterocyclic ring system. researchgate.netbohrium.com
Influence of Substituents at Position 2 (e.g., Alkyl, Amino, Aryl, Heterocycle)
The substituent at the 2-position of the 4H-3,1-benzothiazin-4-one ring plays a critical role in determining the compound's biological activity. A wide range of functional groups, including alkyl, amino, aryl, and heterocyclic moieties, have been explored at this position. researchgate.netbohrium.com
For example, in the context of antitubercular activity, the introduction of various N-alkyl and heterocycle-substituted groups at position 2 has been shown to be a viable strategy for enhancing potency. nih.gov Specifically, the incorporation of an azaspirodithiolane group at this position resulted in a compound with significantly improved activity against M. tuberculosis compared to the parent compound. nih.gov Similarly, the synthesis of derivatives bearing an oximido or amino nitrogen heterocycle at C-2 has yielded compounds with excellent in vitro activity against both drug-susceptible and multidrug-resistant tuberculosis strains. researchgate.netrsc.org
In the development of acetylcholinesterase (AChE) inhibitors, the nature of the substituent at position 2 also has a profound effect. A series of 2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-ones were synthesized with various aliphatic and aromatic aldehydes. The results indicated that the inhibitory activity was dependent on the nature of the substituent at this position. nih.gov
Effect of Substitutions on the Fused Benzene (B151609) Ring (Positions 5-8)
In the context of antitubercular agents, the presence of a nitro or trifluoromethyl group at the 6-position did not negatively impact the activity of N-alkyl substituted derivatives. nih.gov In fact, the trifluoromethyl group was found to be important for maintaining antitubercular activity in piperazine (B1678402) or piperidine (B6355638) analogs. nih.gov The presence of electron-withdrawing groups on the benzene ring can deactivate the ring towards certain reactions, which can be a consideration in the synthesis of these compounds. libretexts.orgmsu.edu
For antibacterial activity against Gram-positive strains, a 6-chloro substituent was found to be beneficial. One derivative, 4-(6-chloro-4H-3,1-benzothiazin-2-yl)-6-methylbenzene-1,3-diol, exhibited promising activity and low cytotoxicity. researchgate.net
Role of Alkyl Chain Length and Branching in N-Substituted Analogues
For N-substituted 4H-3,1-benzothiazin-4-one analogues, the length and branching of the alkyl chain can have a significant impact on biological activity. This is particularly evident in the development of antitubercular agents.
Studies have shown that an extended or branched alkyl chain at the N-3 position can enhance the potency of these compounds against Mycobacterium tuberculosis. nih.gov This suggests that the size and shape of this substituent are important for optimal interaction with the biological target.
Correlation between Substituent Volume and Lipophilicity with Activity
The volume and lipophilicity of substituents are critical physicochemical parameters that correlate with the biological activity of 4H-3,1-benzothiazin-4-one derivatives. These properties influence the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their ability to bind to the target site.
In the development of antitubercular agents, it has been observed that the volume and lipophilicity of the substituents are important for maintaining potent activity. nih.gov For instance, the highly potent antitubercular compound 8o, which contains an azaspirodithiolane group, highlights the importance of these parameters. nih.gov This compound was also found to be non-toxic and orally bioavailable, suggesting a favorable ADME profile. nih.gov
Mechanistic Insights Derived from SAR Analysis
Structure-activity relationship studies not only guide the optimization of lead compounds but also provide valuable mechanistic insights into how these molecules exert their biological effects.
For example, in the case of antitubercular benzothiazinones, SAR studies have been crucial in understanding their mode of action. These compounds are known to target the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.govnih.gov The covalent modification of a cysteine residue in the active site of DprE1 by the activated nitro group of the benzothiazinone is a key step in its mechanism of action. nih.gov However, some analogues, such as a benzothiazinone azide (B81097) derivative, have been shown to act as reversible, noncovalent inhibitors of DprE1, suggesting an alternative binding mode. nih.gov
In the context of protease inhibition, SAR studies of related 4H-3,1-benzoxazin-4-ones have revealed that these compounds act as acylating agents of serine proteases. researchgate.net While benzothiazinones are generally more stable and less reactive as acylating agents compared to their benzoxazinone (B8607429) counterparts, they have been identified as selective inhibitors of human cathepsin L and human leukocyte elastase. researchgate.net
Mechanistic Investigations of Biological Activity for 4h 3,1 Benzothiazin 4 One Derivatives Excluding Clinical Outcomes
Enzyme Inhibition Studies
Derivatives of the 4H-3,1-benzothiazin-4-one scaffold have been investigated as inhibitors of several classes of enzymes. The nature of the substituent on the benzothiazinone ring system is critical in determining the potency and selectivity of these compounds.
The sulfur-containing 4H-3,1-benzothiazin-4-ones are structural analogs of 4H-3,1-benzoxazin-4-ones, a class of compounds well-documented as potent inhibitors of serine proteases. While both classes of compounds are believed to operate through an identical mechanism, the benzothiazinone derivatives have been found to be significantly less reactive. This reduced potency is attributed to the greater resonance stabilization of the thioester bond formed during the inhibitory action compared to the corresponding ester bond in benzoxazinones.
Studies on enzymes such as chymotrypsin (B1334515) and Cathepsin G have been particularly informative. For instance, a series of 4H-3,1-benzoxazin-4-ones were shown to effectively inhibit both human Cathepsin G and bovine chymotrypsin. nih.gov The introduction of an aryl moiety into the 2-substituent of the benzoxazinone (B8607429) ring led to compounds with inhibitory constants (Ki) in the nanomolar range against Cathepsin G. nih.gov Similarly, another study identified a 2-furyl substituted 4H-3,1-benzoxazin-4-one as a potent Cathepsin G inhibitor with an IC₅₀ value of 0.84 µM and significant selectivity over other serine proteases like thrombin. researchgate.netnih.gov
Table 1: Inhibition of Cathepsin G by selected 4H-3,1-benzoxazin-4-one Derivatives
| Compound | Substituent at Position 2 | IC₅₀ (µM) for Cathepsin G | Reference |
|---|---|---|---|
| Inhibitor 1 | Phenyl | 2.10 | nih.gov |
| Inhibitor 2 | Furan-2-yl | 0.84 | researchgate.netnih.gov |
| Inhibitor 5 | Thiophen-2-yl | 5.50 | nih.gov |
The inhibitory mechanism for both benzothiazinones and their oxygen-containing analogs against serine proteases is classified as acyl-enzyme inhibition. nih.gov The process is initiated by a nucleophilic attack from the hydroxyl group of the catalytic serine residue within the enzyme's active site on the electrophilic carbonyl carbon (C4) of the benzothiazinone ring.
This attack leads to the cleavage of the heterocyclic ring and the formation of a covalent acyl-enzyme intermediate. The enzyme becomes transiently inactivated as it is now covalently bound to the inhibitor. The stability of this intermediate determines the duration of inhibition. For 4H-3,1-benzoxazin-4-ones reacting with Cathepsin G, the deacylation process can be complex, leading to multiple reaction products. nih.gov
Based on the available scientific literature, there is no significant evidence to suggest that compounds based on the 2-Methyl-4H-3,1-benzothiazin-4-one scaffold are prominent inhibitors of the cysteine protease Cathepsin L. Research into inhibitors for this particular enzyme has predominantly focused on other chemical classes, such as peptidyl aldehydes and nitriles. caymanchem.comsigmaaldrich.com
One of the most significant and potent activities of 4H-3,1-benzothiazin-4-one derivatives is their inhibitory action against Mycobacterium tuberculosis. Specifically, 8-nitro-1,3-benzothiazin-4-ones (BTZs) are powerful bactericidal agents that target the flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.gov This enzyme is essential for the viability of the bacterium. The potency of these compounds is remarkable, with some derivatives like BTZ043 exhibiting a Minimum Inhibitory Concentration (MIC) of just 1 ng/mL against M. tuberculosis. nih.gov
Table 2: In Vitro Activity of Benzothiazinone Derivatives against M. tuberculosis
| Compound | Target | MIC (ng/mL) against M. tuberculosis H37Rv | Reference |
|---|---|---|---|
| BTZ043 | DprE1 | 1 | nih.gov |
| Isoniazid (Reference) | InhA | 20 - 200 | nih.gov |
| Ethambutol (Reference) | EmbB | 1000 - 5000 | nih.gov |
The mechanism by which nitro-benzothiazinones inhibit DprE1 is a classic example of suicide inhibition. These compounds act as prodrugs that are activated by their target enzyme. nih.gov The process begins when the FAD cofactor within DprE1 reduces the essential nitro group on the benzothiazinone ring.
This reduction generates a highly reactive nitroso intermediate. This electrophilic species then immediately reacts with the thiol group of a specific, conserved cysteine residue (Cys394 in M. smegmatis DprE1, equivalent to Cys387 in M. tuberculosis) located in the enzyme's active site. nih.gov The reaction forms a stable, covalent semimercaptal adduct between the inhibitor and the enzyme. This covalent modification permanently and irreversibly inactivates DprE1, leading to the potent bactericidal effect. This mechanism-based covalent inhibition explains the extraordinary potency of the BTZ class of compounds. nih.govnih.gov
The DprE1 enzyme plays a critical and indispensable role in the biosynthesis of the mycobacterial cell wall. nih.gov Specifically, DprE1 is part of a two-enzyme epimerase complex (with DprE2) that converts decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinofuranose (DPA). DPA is the sole donor of arabinose for the synthesis of arabinans.
Arabinans are major polysaccharides that form the arabinogalactan (B145846) layer of the cell wall. nih.gov Arabinogalactan acts as a crucial structural linker, covalently attaching the inner peptidoglycan layer to the outer mycolic acid layer. This entire structure, known as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, is essential for the integrity and viability of mycobacteria. By inhibiting DprE1, benzothiazinones block the production of DPA, thereby halting arabinan (B1173331) synthesis. This disruption of cell wall formation leads to cell lysis and bacterial death. nih.gov
Other Enzyme Target Identification (e.g., Monoacylglycerol Lipase, Tissue Factor/Factor VIIa)
While research into the broader enzymatic targets of this compound is ongoing, studies on related benzothiazinone and benzoxazinone structures have revealed potential interactions with key enzymes in physiological pathways.
Notably, 2-(acyl)amino-4H-3,1-benzothiazin-4-ones have been identified as antagonists at adenosine (B11128) receptors. bohrium.com Specifically, the derivative 6-Methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one has demonstrated a balanced affinity for all human adenosine receptor subtypes. bohrium.com
In a closely related class of compounds, 2-aryl substituted 4H-3,1-benzoxazin-4-ones have been evaluated as specific inhibitors of the Tissue Factor (TF)/Factor VIIa (FVIIa)-induced coagulation pathway. nih.gov These compounds demonstrated inhibitory activities on the activation of Factor X by the TF/FVIIa complex, with IC50 values ranging from 0.17 to over 40 microM. nih.gov The most potent inhibitors in this series featured electronegative substituents on the 2-aryl ring. nih.gov There is currently no available research directly linking this compound to the inhibition of monoacylglycerol lipase.
Acetylcholinesterase Inhibition
A significant area of investigation for 4H-3,1-benzothiazin-4-one derivatives has been their potential as acetylcholinesterase (AChE) inhibitors, which are crucial for the management of Alzheimer's disease.
A series of nineteen 4H-3,1-benzothiazin-4-one derivatives were synthesized and evaluated for their in vitro AChE inhibitory activity in the cerebral cortex and hippocampus of rats. nih.govnih.gov The results indicated that the inhibitory activity was more pronounced in the cortex. nih.govnih.gov Among the tested compounds, 2-(4-nitrophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] nih.govresearchgate.netthiazin-4-one (compound 5Bd) exhibited the most potent AChE inhibition with an IC50 value of 8.48 μM in the cortex and 39.80 μM in the hippocampus. nih.govnih.gov
Thirteen benzothiazolone derivatives were also synthesized and evaluated for their inhibitory activity against cholinesterases. researchgate.net The majority of these compounds displayed higher inhibitory activity against butyrylcholinesterase (BChE) than AChE. researchgate.net
Table 1: Acetylcholinesterase (AChE) Inhibition by 4H-3,1-Benzothiazin-4-one Derivatives
| Compound | IC50 (μM) - Cortex | IC50 (μM) - Hippocampus |
|---|
Cellular-Level Activity Investigations (In Vitro)
Antiproliferative Activity against Cancer Cell Lines (e.g., HePG-2, MCF-7)
The antiproliferative potential of 4H-3,1-benzothiazin-4-one derivatives has been explored against various cancer cell lines.
In one study, synthesized 4H-3,1-benzothiazin-4-one derivatives were evaluated in vitro for their antiproliferative activity against the HePG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. bohrium.com The compounds 2H-Benzo[d] nih.govresearchgate.netthiazine-2,4(1H)-dithione and 2-thioxo-1,2-dihydro-4H-benzo[d] nih.govresearchgate.netthiazin-4-one were identified as the most potent against both cell lines when compared to the reference drug doxorubicin. bohrium.com
Another study focused on 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines and tested their antiproliferative properties against the human breast cancer T47D cell line. nih.govnih.gov The activity of some of these compounds was found to be comparable to that of cisplatin, a standard chemotherapy agent. nih.govnih.gov
Novel benzothiazole-based derivatives linked to amino acids and their ethyl ester analogues have also been synthesized and evaluated for their anticancer activity against MCF-7 and HePG-2 cell lines. nih.gov Carboxylic acid derivatives and their ester counterparts demonstrated significant anticancer activities, with IC50 values ranging from 0.73-0.89 µM against MCF-7 and 2.54-2.80 µM against HePG-2. nih.gov
Table 2: Antiproliferative Activity of Benzothiazole (B30560)/Benzothiazinone Derivatives
| Cell Line | Compound Class | Notable Findings |
|---|---|---|
| HePG-2, MCF-7 | 4H-3,1-Benzothiazin-4-ones | 2H-Benzo[d] nih.govresearchgate.netthiazine-2,4(1H)-dithione and 2-thioxo-1,2-dihydro-4H-benzo[d] nih.govresearchgate.netthiazin-4-one showed high potency. bohrium.com |
| T47D | 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines | Activity comparable to cisplatin. nih.govnih.gov |
| MCF-7 | Benzothiazole-based derivatives | IC50 values of 0.73-0.89 µM for carboxylic acid and ester analogues. nih.gov |
Antibacterial and Antifungal Activities (in vitro studies)
The antimicrobial properties of 4H-3,1-benzothiazin-4-one and its derivatives have been investigated against a range of bacterial and fungal strains.
A series of novel 1,2,3-triazole derivatives containing a 1,4-benzothiazin-3-one ring were synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive and Gram-negative microbial strains. nih.gov One compound, in particular, demonstrated excellent antibacterial activity against Pseudomonas aeruginosa ATCC and Acin ESBL with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/ml. nih.gov
The antifungal activity of 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines has been demonstrated against various strains of molds, yeasts, and dermatophytes. nih.govnih.gov Additionally, other 1,4-benzothiazine derivatives have shown promising in vitro antifungal activity against Alternaria alternata, Curvularia lunata, Fusarium oxysporum, and Myrothecium roridum. nih.gov
Table 3: In Vitro Antimicrobial Activity of 1,4-Benzothiazine Derivatives
| Organism Type | Species | Compound Class | Notable Findings |
|---|---|---|---|
| Bacteria | Pseudomonas aeruginosa ATCC, Acin ESBL | 1,2,3-triazolyl-1,4-benzothiazin-3-one | MIC = 31.2 μg/ml for a specific derivative. nih.gov |
| Fungi | Molds, Yeasts, Dermatophytes | 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines | Strong antifungal effect observed. nih.govnih.gov |
Anti-inflammatory and Antiviral Activity Modulations
The potential for 4H-3,1-benzothiazin-4-one derivatives to modulate inflammatory and viral responses has been an area of preliminary research. Compounds containing the 1,4-benzothiazine backbone have been noted for their potential anti-inflammatory and antiviral applications. nih.gov
A review of 1,4-benzothiazine azole derivatives highlighted their immunomodulating activity, suggesting that their in vivo efficacy may be a combination of direct antifungal action and stimulation of the immune response. eg.net While direct in vitro anti-inflammatory data for this compound is limited, research on the related benzothiazole moiety has identified derivatives with antiviral properties against various viruses, including HIV and influenza virus. researchgate.net The antiviral activity is often associated with substitutions at the 2nd position of the benzothiazole ring. researchgate.net
Perspectives and Future Research Directions in 4h 3,1 Benzothiazin 4 One Chemistry
Development of Novel and Efficient Synthetic Routes
While various methods exist for the synthesis of the 4H-3,1-benzothiazin-4-one core, the pursuit of more efficient, cost-effective, and environmentally benign synthetic strategies remains a critical objective. researchgate.net Many current routes commence from derivatives of anthranilic acid. researchgate.net Future research should prioritize the development of novel synthetic pathways that offer improvements in terms of yield, atom economy, and the use of greener reagents and solvents.
One promising avenue is the exploration of one-pot synthesis methodologies. For instance, a one-pot synthesis of 1,4-benzothiazines has been achieved through the ring expansion of 1,3-benzothiazolium cations and α-haloketones under ultrasonication with an optimal 5% sodium hydroxide (B78521) solution. rsc.org Further investigation into microwave-assisted and flow chemistry techniques could also significantly shorten reaction times and improve yields, as has been demonstrated for the synthesis of related quinazolinone derivatives. researchgate.net The development of catalytic systems, including the use of nanocatalysts and metal-based catalysts, under varied reaction conditions could lead to more efficient and selective syntheses. nih.gov
| Synthetic Approach | Starting Materials | Key Features | Reference |
| Cyclization of Anthranilic Acid Derivatives | Anthranilic acid derivatives | Facile introduction of diverse substituents | researchgate.net |
| Ring Expansion | 1,3-Benzothiazolium cations, α-haloketones | One-pot synthesis, ultrasonication | rsc.org |
| EDC-HCl-mediated Heterocyclization | Isothiocyanates, bis-nucleophiles | Phosphine-free, room temperature, high yields | technion.ac.il |
| Cyclocondensation | Substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines, 1,3-dicarbonyl compounds | Biomimetic strategy using β-cyclodextrin | nih.gov |
Exploration of Advanced Derivatization and Functionalization Strategies
The biological activity of 4H-3,1-benzothiazin-4-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Future research should focus on advanced derivatization and functionalization strategies to systematically explore the chemical space around the 2-Methyl-4H-3,1-benzothiazin-4-one scaffold.
This includes the introduction of a wide variety of functional groups at different positions of the benzothiazinone core to create libraries of novel compounds. Techniques such as C-H activation could provide direct and efficient means for functionalization, avoiding the need for pre-functionalized substrates. researchgate.net The synthesis of new derivatives through reactions like 1,3-dipolar cycloadditions has already shown promise in generating compounds with significant antibacterial activity. nih.gov For example, a series of 1,2,3-triazole derivatives containing the 1,4-benzothiazin-3-one ring were synthesized via 1,3-dipolar cycloaddition reactions, demonstrating the potential of this approach. nih.gov
Furthermore, the exploration of interconversion reactions between different substituted benzothiazinones, such as the conversion of 2-alkylthio-4H-3,1-benzothiazin-4-ones to 2-sec-amino derivatives, can lead to the discovery of compounds with distinct biological profiles. mdpi.com
| Derivatization Strategy | Target | Potential Outcome | Reference |
| 1,3-Dipolar Cycloaddition | 4-(Prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one | Novel 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives with antibacterial activity | nih.gov |
| Nucleophilic Substitution | 2-Alkylthio-4H-3,1-benzothiazin-4-ones | Synthesis of 2-sec-amino-4H-3,1-benzothiazin-4-ones with potential enzyme inhibitory activity | mdpi.com |
| C-H Activation | Benzoxazin-4-one core | Direct and efficient functionalization | researchgate.net |
Integration of Computational Design with Synthetic Efforts
The synergy between computational chemistry and synthetic organic chemistry offers a powerful approach to accelerate the discovery of new drug candidates. In the context of this compound, computational tools can be employed to design novel derivatives with enhanced biological activity and improved pharmacokinetic properties.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties and reactivity of the benzothiazinone scaffold. rsc.org These studies can help in predicting the most favorable sites for chemical modification and in designing molecules with specific electronic characteristics. For instance, DFT studies have been used to analyze the optimized geometry and correlate experimental and calculated values of bond parameters and NMR chemical shifts of synthesized 1,4-benzothiazine derivatives. rsc.org
Molecular docking and molecular dynamics simulations can be utilized to predict the binding modes and affinities of designed compounds with specific biological targets. nih.gov This in silico screening can help prioritize the synthesis of compounds that are most likely to exhibit the desired biological effect, thereby saving time and resources. Such computational studies have been successfully applied to design novel 1,4-benzothiazine-3-one derivatives as anticonvulsant agents, with the computational results confirming the biological activity. nih.gov
Comprehensive Elucidation of Molecular Mechanisms of Action for Biological Phenomena
While numerous studies have reported the diverse biological activities of 4H-3,1-benzothiazin-4-one derivatives, a comprehensive understanding of their molecular mechanisms of action is often lacking. Future research should be directed towards elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
This will involve a combination of in vitro and in vivo studies, including enzyme inhibition assays, receptor binding studies, and gene expression profiling. For example, some benzothiazinone derivatives have been identified as selective inhibitors of human cathepsin L and human leukocyte elastase. mdpi.com Further investigation into the specific interactions between these compounds and their target enzymes at the molecular level is crucial. The interaction of these compounds with biomolecules is a key area of research that could lead to novel therapeutic strategies.
Expanding the Scope of Enzyme Targets and Biological Pathways
The known biological activities of 4H-3,1-benzothiazin-4-ones, including antimicrobial and anticancer properties, suggest that they interact with a variety of cellular targets. A key future direction is to systematically expand the scope of enzyme targets and biological pathways investigated for this class of compounds.
Q & A
Q. What are the common synthetic routes for 2-Methyl-4H-3,1-benzothiazin-4-one, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions. For example, mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine under solvent-free conditions has been reported for analogous benzothiazinones, achieving high yields via mild grinding . Traditional reflux methods with aromatic carboxylic acids and N-methyl anthranilic acid in benzene, followed by recrystallization, are also effective but require precise temperature control . Failed attempts, such as using phenylglyoxal hydrate with 2-mercaptobenzamide, highlight the importance of aldehyde selection and reaction monitoring (e.g., TLC) to avoid byproducts like benzoxathiinones .
Q. How is single-crystal X-ray diffraction utilized in determining the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) remains the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and intermolecular interactions. For example, studies on 2-phenyl-4H-3,1-benzoxazin-4-one derivatives confirmed planar heterocyclic cores and hydrogen-bonding networks critical for stability . Data collection at 296 K with high-resolution detectors and iterative refinement (R factor < 0.06) ensure accuracy .
Q. What spectroscopic techniques are essential for characterizing the purity and functional groups of this compound?
- Methodological Answer : Combined spectroscopic analysis is crucial:
- FT-IR : Identifies key functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C-S vibrations at ~650 cm⁻¹) .
- NMR : H and C NMR resolve methyl group environments (e.g., 2-methyl substituents at δ 2.4–2.6 ppm) and aromatic proton splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation pathways .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions (e.g., DFT) and experimental data (e.g., X-ray) in the structural analysis of this compound?
- Methodological Answer : Discrepancies often arise from approximations in computational models. For example, DFT (B3LYP/6-311++G(d,p)) may overestimate bond lengths compared to X-ray data due to neglected crystal-packing effects. To resolve this:
Q. What strategies are effective in overcoming failed cyclization reactions during the synthesis of this compound analogs?
- Methodological Answer : Failed cyclization (e.g., unintended benzoxathiinone formation ) can be mitigated by:
Q. What methodological considerations are critical when studying the interaction of this compound derivatives with biological macromolecules like DNA?
- Methodological Answer : To study DNA interactions:
- UV-Vis and Fluorescence Titration : Monitor hypochromicity/fluorescence quenching to estimate binding constants (e.g., ) .
- Molecular Docking : Use AutoDock Vina to predict binding modes in minor/major grooves, validated by SCXRD of co-crystals .
- Circular Dichroism : Track conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
